1-Azabicyclo[3.3.1]nonan-5-amine
Description
Significance of Bicyclo[3.3.1]nonane Systems in Contemporary Chemical Science
The bicyclo[3.3.1]nonane framework is a recurring motif in numerous natural products with pronounced biological activities. researchgate.netrsc.orgresearchgate.net This structural unit is found in compounds with potential applications in treating neurodegenerative diseases, cancer, and microbial infections. researchgate.net Its rigid yet versatile architecture makes it an attractive template for the design of new therapeutic agents. nih.gov Researchers have successfully utilized bicyclo[3.3.1]nonane derivatives in asymmetric catalysis, as ion receptors, and in the construction of complex molecular structures like metallocycles and molecular tweezers. researchgate.netrsc.org The inherent chirality and well-defined spatial arrangement of substituents on the bicyclo[3.3.1]nonane skeleton are key to its diverse applications. researchgate.net
Structural Characteristics and Topological Features of the 1-Azabicyclo[3.3.1]nonane Scaffold
The introduction of a nitrogen atom at a bridgehead position within the bicyclo[3.3.1]nonane framework gives rise to the 1-azabicyclo[3.3.1]nonane scaffold, a key component of the azabicycloalkane family. This substitution imparts unique structural and electronic properties to the molecule.
The presence of a nitrogen atom at a bridgehead position, as seen in 1-azabicyclo[3.3.1]nonane, has a profound impact on the molecule's geometry and reactivity. rsc.org This structural feature introduces a degree of rigidity and can influence the conformational preferences of the two fused six-membered rings. The bicyclo[3.3.1]nonane system itself can adopt various conformations, with the chair-chair and boat-chair forms being the most common. researchgate.net The bridgehead nitrogen can affect the energetic favorability of these conformations and can also influence the reactivity of adjacent functional groups. nih.gov The fusion of the rings creates a unique three-dimensional space that can be exploited for designing molecules with specific shapes and functionalities.
Academic Research Trajectories for the 1-Azabicyclo[3.3.1]nonan-5-amine Framework
The this compound framework, with its specific substitution pattern, is a subject of ongoing academic investigation. Research efforts are directed towards exploring its potential in medicinal chemistry and as a building block in organic synthesis. The amine group at the 5-position provides a handle for further functionalization, allowing for the creation of a library of derivatives with potentially diverse biological activities. bldpharm.com Studies on related azabicyclo[3.3.1]nonane derivatives have shown their potential as ligands for various receptors, including muscarinic receptors, and as inhibitors of neurotransmitter reuptake. acs.org These findings suggest that this compound and its derivatives could be valuable candidates for the development of new drugs targeting the central nervous system and other biological pathways.
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-azabicyclo[3.3.1]nonan-5-amine |
InChI |
InChI=1S/C8H16N2/c9-8-3-1-5-10(7-8)6-2-4-8/h1-7,9H2 |
InChI Key |
JTTKVQILGZKXRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN(C1)C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Strategies for 1 Azabicyclo 3.3.1 Nonan 5 Amine and Its Derivatives
Historical Development of 1-Azabicyclo[3.3.1]nonane Ring System Synthesis
The synthesis of the bicyclo[3.3.1]nonane core has been a subject of interest for many years, with early methods often involving condensation reactions. rsc.org Initial routes to bicyclo[3.3.1]nonanes included condensations between aldehydes and acetylacetones, or reactions between carvone (B1668592) and ethyl acetoacetate (B1235776). rsc.org A notable early synthesis was that of Meerwein's ester, a precursor to adamantane, which was formed from dimethyl malonate and formaldehyde. rsc.org Over time, more sophisticated methods have been developed to access this important bicyclic system. rsc.org Indole (B1671886) alkaloids incorporating the azabicyclo[3.3.1]nonane architecture have shown significant potential as therapeutic agents, including anticancer, antimalarial, and anti-inflammatory activities. rsc.org
Classical Approaches to the Bicyclo[3.3.1]nonane Core Formation
Several classical chemical reactions have been adapted and optimized for the synthesis of the 1-azabicyclo[3.3.1]nonane skeleton. These foundational methods remain relevant and are often the basis for more complex synthetic strategies.
Mannich-Type Cyclocondensation Reactions in Azabicyclo[3.3.1]nonanone Synthesis
The Mannich reaction is a powerful tool for the construction of nitrogen-containing rings. In the context of 1-azabicyclo[3.3.1]nonanones, this reaction typically involves the condensation of a cyclic ketone, an aldehyde (often formaldehyde), and an amine. A classic example is the double Mannich reaction of 1-allylpiperidin-4-one to form an N,N'-diallylbispidinone, which can be further elaborated. elsevierpure.com One-pot tandem Mannich annulations using aromatic ketones, paraformaldehyde, and dimethylamine (B145610) have also been developed to produce 3-azabicyclo[3.3.1]nonane derivatives in good yields. rsc.org The intermolecular Mannich reaction, in general, is a robust method for synthesizing azacyclic compounds from acyclic precursors. nih.gov
A study on the one-pot reaction of 2-tetralone (B1666913) with ammonium (B1175870) acetate (B1210297) and substituted benzaldehydes demonstrated the formation of 2,4-diaryl-6,7-benzo-3-azabicyclo[3.3.1]nonan-9-one, with the reaction's course influenced by the substituents on the benzaldehyde (B42025). researchgate.net
Dieckmann Cyclization Strategies for Functionalized Azabicyclo[3.3.1]nonanes
The Dieckmann cyclization, an intramolecular Claisen condensation of a diester to form a β-keto ester, is a key strategy for forming five- or six-membered rings. This method has been successfully applied to the synthesis of functionalized 1-azabicyclo[3.3.1]nonanes. For instance, the synthesis of C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and their corresponding 4-ones begins with a 2,5-disubstituted pyridine. acs.org Catalytic reduction to the piperidine (B6355638), followed by treatment with ethyl acrylate (B77674) and subsequent Dieckmann cyclization, yields a diastereomeric mixture of C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes. acs.org More recently, a unified approach for constructing the bicyclo[3.3.1]nonane-2,4,9-trione core, relevant to polycyclic polyprenylated acylphloroglucinols (PPAPs), has been reported, involving a sequential process of two distinct Dieckmann condensation reactions. rsc.org
Intramolecular Aldol (B89426) and Michael Additions in Bicyclo[3.3.1]nonane Construction
Intramolecular aldol and Michael additions are powerful carbon-carbon bond-forming reactions that have been extensively used to construct the bicyclo[3.3.1]nonane framework. rsc.orgthieme-connect.com These reactions often proceed in a tandem fashion, where an initial Michael addition is followed by an intramolecular aldol condensation. thieme-connect.com
For example, a highly efficient method for constructing the bicyclo[3.3.1]nonane skeleton involves two consecutive tandem conjugate addition-intramolecular aldol reactions of ethyl acetoacetate with conjugated enals. thieme-connect.com Similarly, domino Michael-aldol annulation of cycloalkane-1,3-diones with enals provides a general route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. ucl.ac.uk
Acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations have also been reported. rsc.org For instance, the reaction of a diketone with methyl acrolein in the presence of a strong acid like TfOH or TMSOTf leads to the formation of a bicyclo[3.3.1]nonenone. rsc.org Base-promoted intramolecular aldolization has also been a key step in the synthesis of the bicyclic core of several natural products. rsc.org
Condensation-Reductive Amination Sequences for Bicyclic Core Formation
Condensation followed by reductive amination provides a direct route to the 1-azabicyclo[3.3.1]nonane core. This sequence often starts with a pre-formed carbocyclic bicyclo[3.3.1]nonane dione (B5365651). The dione can be converted to an oxime, which is then reduced to the corresponding amine. An alternative and efficient method involves the conversion of a ketone precursor to an oxime, followed by reductive amination using sodium borohydride (B1222165) in the presence of a catalyst.
A concise approach to 2-azabicyclo[3.3.1]nonane derivatives involves the condensation of a 5-amino-2-alkenoate ester with aliphatic aldehydes to form tetrahydropyridines, which can then be further manipulated to form the bicyclic system. nih.gov
Advanced and Stereoselective Synthesis of 1-Azabicyclo[3.3.1]nonan-5-amine and Analogs
Modern synthetic efforts have focused on developing stereoselective methods to access specific isomers of this compound and its analogs, which are crucial for understanding their structure-activity relationships in biological systems.
Another advanced strategy involves a stereocontrolled bridging Michael addition, utilizing an unexplored C-5/C-6 disconnection strategy to create densely functionalized 1-azabicyclo[3.3.1]nonane frameworks. researchgate.net This has been achieved with high diastereoselectivity using either a pyrrolidine (B122466) derivative organocatalyst or an enantiopure 1-phenylethylamine. researchgate.net
The development of stereoselective syntheses for related oxa- and thia-bicyclo[3.3.1]nonane systems also provides valuable insights for the synthesis of their aza-analogs. For instance, a highly stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.gov
The table below summarizes some of the key synthetic strategies discussed:
| Methodology | Key Reactions | Starting Materials (Examples) | Product (Example) | Key Features | Reference(s) |
| Mannich-Type Cyclocondensation | Double Mannich reaction | 1-Allylpiperidin-4-one, formaldehyde, amine | N,N'-Diallylbispidinone | Forms the bicyclic core with nitrogen incorporation. | elsevierpure.com |
| Dieckmann Cyclization | Intramolecular Claisen condensation | 2,5-Disubstituted piperidine diester | C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene | Effective for forming the six-membered ring of the bicyclic system. | acs.org |
| Intramolecular Aldol/Michael Addition | Tandem conjugate addition-intramolecular aldol reaction | Ethyl acetoacetate, conjugated enals | 6-Hydroxybicyclo[3.3.1]nonan-3-one | Efficient for constructing the carbocyclic framework. | thieme-connect.com |
| Condensation-Reductive Amination | Oxime formation, reductive amination | Bicyclic ketone | This compound | Direct introduction of the amine functionality. | |
| Stereoselective Organocatalysis | Michael addition, nitro-Mannich reaction | N-protected piperidine ketoester, nitroalkene | Highly functionalized 1-azabicyclo[3.3.1]nonane | High stereocontrol, access to complex analogs. | rsc.org |
Enantioselective Pathways to Chiral Azabicyclic Systems
The synthesis of enantiomerically pure azabicyclic systems is of paramount importance due to the often distinct biological activities of different stereoisomers. Several enantioselective strategies have been developed to access chiral 1-azabicyclo[3.3.1]nonane derivatives.
One notable approach involves the use of chiral lithium amides to initiate an asymmetric conjugate addition-cyclization cascade. For instance, the reaction of nona-2,7-dienoate with a chiral lithium amide can generate chiral cyclohexane (B81311) derivatives with high stereocontrol. researchgate.netmdpi.com This intermediate can then be further elaborated to form the desired 2-azabicyclo[3.3.1]nonane-9-carboxylic acid, a morphan scaffold, which has been utilized in the synthesis of opioid receptor ligands. researchgate.netmdpi.com
Another powerful method is the organocatalytic desymmetrization of prochiral cyclohexanones. researchgate.net This strategy employs chiral organocatalysts to selectively react with one of two enantiotopic functional groups, leading to the formation of enantioenriched bicyclic products. researchgate.net Furthermore, asymmetric dearomatization of indoles has been shown to produce enantioenriched aza-[3.3.1]-bicyclic enamines and ketones through a cascade reaction involving electrophilic amination and aza-Prins cyclization. researchgate.net
Asymmetric Organocatalysis in Bicyclo[3.3.1]nonane Framework Elaboration
Asymmetric organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules, including the bicyclo[3.3.1]nonane framework. researchgate.netcitedrive.com This approach avoids the use of metal catalysts, offering a greener and often more versatile synthetic route.
Organocatalytic strategies have been successfully applied to the asymmetric synthesis of the 2-azabicyclo[3.3.1]nonane framework. researchgate.net For example, secondary amine catalysts can facilitate direct asymmetric intramolecular aldol reactions to create chiral bicyclo[3.3.1]nonan-2-ones. researchgate.net Additionally, a switchable asymmetric regioselective sulfenocyclization of cyclohexa-1,4-dienes has been developed, allowing for the controlled synthesis of either bicyclo[3.3.1]nonanes or 2-oxabicyclo[3.2.1]octanes with high enantioselectivity by simply tuning the sulfenylating reagents. nih.gov
A significant advancement in this area is the development of tandem reactions. An organocatalyzed tandem asymmetric Michael addition followed by a domino Robinson annulation/aza-Michael intramolecular reaction sequence has been used to construct the morphan scaffold in a one-pot process with good enantioselectivity. researchgate.net Similarly, an organocatalytic Michael addition of N-protected piperidine ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction, has been employed for the enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes. researchgate.net
Catalytic Hydrogenation and Reductive Transformation Methods
Catalytic hydrogenation and other reductive transformations are key methods for the synthesis and functionalization of the 1-azabicyclo[3.3.1]nonane scaffold. These reactions are often used in the final steps of a synthetic sequence to reduce functional groups and establish the desired stereochemistry.
A common strategy involves the reduction of a ketone precursor. For example, 9-azabicyclo[3.3.1]nonan-3-one derivatives can be reduced to the corresponding alcohol or amine using a ruthenium complex catalyst and hydrogen gas under mild conditions. google.com This method is advantageous for its efficiency and scalability. Sodium borohydride is another frequently used reducing agent for this transformation. google.com
Reductive amination is also a valuable technique. A ketone can be converted to an oxime, which is then reductively aminated to the corresponding amine. Subsequent protection of the amine and acid-promoted intramolecular hydroamination leads to the formation of the bicyclic amine ring.
Furthermore, the removal of protecting groups often involves reductive methods. For instance, a benzyl (B1604629) group, commonly used as a nitrogen protecting group, can be removed by catalytic hydrogenation with palladium on carbon. google.comorgsyn.org
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to the synthesis of complex molecules like 1-azabicyclo[3.3.1]nonanes.
The Mannich reaction is a classic example of an MCR used to construct the 3-azabicyclo[3.3.1]nonanone core. chemijournal.com This reaction typically involves the condensation of a ketone, an aldehyde, and an amine (or ammonia). chemijournal.com For instance, the reaction of cyclohexanone, an aryl aldehyde, and ammonium acetate in a polar aprotic solvent yields 2,4-diaryl-3-azabicyclo[3.3.1]nonanones. chemijournal.com A double Mannich reaction using pre-formed dioxazepanes as electrophiles with β-keto esters has also been reported for the synthesis of azabicycles. rsc.org
Tandem reactions that combine multiple bond-forming events in a single pot are also powerful. A tandem aldol-Mannich reaction between glutaraldehyde (B144438) and acetone (B3395972) dicarboxylic acid in the presence of a catalyst can form the bicyclic core. smolecule.com
Strategic Functionalization and Derivatization Approaches for the this compound Scaffold
Once the 1-azabicyclo[3.3.1]nonane scaffold is constructed, further functionalization and derivatization are often necessary to explore its structure-activity relationships for various biological targets.
Introduction of Amine and Hydroxyl Functionalities
The introduction of amine and hydroxyl groups is crucial for modulating the physicochemical properties and biological activity of 1-azabicyclo[3.3.1]nonane derivatives.
As previously mentioned, the reduction of a ketone at the 3-position of the 9-azabicyclo[3.3.1]nonane ring system is a common method to introduce a hydroxyl group. google.com The stereochemistry of the resulting alcohol can often be controlled by the choice of reducing agent and reaction conditions.
The amine functionality can be introduced through various methods. Reductive amination of a ketone precursor is a direct route. Alternatively, the amine group can be part of the initial building blocks in a multi-component reaction. smolecule.com The synthesis of 1-amino-9-methyl-9-azabicyclo[3.3.1]nonane, for example, can be achieved through catalytic hydrogenation of a 9-azabicyclo[3.3.1]nonan-3-one derivative.
Preparation of Amides, Carbamates, and Urea Derivatives
The amine group of this compound is a versatile handle for further derivatization, allowing for the preparation of a wide range of amides, carbamates, and ureas. These derivatives often exhibit interesting pharmacological properties.
Amides can be readily prepared by reacting the amine with an appropriate acyl chloride or carboxylic acid. For example, bis-amides of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one have been synthesized by acylation with acid chlorides. semanticscholar.org
Carbamates are typically synthesized by reacting the amine with a chloroformate or by coupling with an alcohol via an isocyanate intermediate. rsc.org For instance, a series of carbamates have been prepared from 9-methyl-9-azabicyclo[3.3.1]nonan-3β-ol by first converting the alcohol to a chloroformate and then reacting it with various primary heterocyclic amines. rsc.org Another approach involves the alkoxycarbonylation of the amine. mdpi.com General methods for carbamate (B1207046) synthesis include the three-component coupling of amines, carbon dioxide, and halides. organic-chemistry.org
Urea derivatives are generally formed by the reaction of the amine with an isocyanate. researchgate.net The synthesis of ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-amine has been reported, and their conformational properties have been studied. epa.govcsic.es
These derivatization strategies allow for the fine-tuning of the properties of the 1-azabicyclo[3.3.1]nonane scaffold, leading to the discovery of new compounds with potential therapeutic applications.
Interactive Data Tables
Table 1: Synthetic Approaches to the 1-Azabicyclo[3.3.1]nonane Scaffold
| Methodology | Key Features | Example Starting Materials | Resulting Scaffold | Key Reference(s) |
| Asymmetric Conjugate Addition | Uses chiral lithium amides for stereocontrol. | Nona-2,7-dienoate | Chiral 2-azabicyclo[3.3.1]nonane | researchgate.netmdpi.com |
| Asymmetric Organocatalysis | Metal-free, versatile, tandem reactions. | Cyclohexanones, cyclohexa-1,4-dienes | Chiral bicyclo[3.3.1]nonanes | researchgate.netcitedrive.comnih.gov |
| Catalytic Hydrogenation | Reduction of ketones to alcohols or amines. | 9-Azabicyclo[3.3.1]nonan-3-one | 9-Azabicyclo[3.3.1]nonan-3-ol/amine | google.comgoogle.com |
| Multi-Component Reactions | Atom-economical, one-pot synthesis. | Ketone, aldehyde, amine | 3-Azabicyclo[3.3.1]nonanone | chemijournal.comrsc.orgsmolecule.com |
Table 2: Derivatization of the this compound Scaffold
| Derivative Type | Synthetic Strategy | Reagents | Key Reference(s) |
| Amides | Acylation of the amine. | Acyl chlorides, carboxylic acids | semanticscholar.org |
| Carbamates | Reaction with chloroformates or isocyanates. | Chloroformates, isocyanates, CO2 + halides | rsc.orgmdpi.comorganic-chemistry.org |
| Ureas | Reaction with isocyanates. | Isocyanates | researchgate.netepa.govcsic.es |
Synthesis of Isothiocyanate and Schiff Base Intermediates
The chemical reactivity of the primary amine group in this compound allows for its conversion into a variety of useful intermediates, including isothiocyanates and Schiff bases. These transformations open avenues for further molecular elaboration and the synthesis of diverse derivatives.
Isothiocyanates are typically synthesized from primary amines through reaction with carbon disulfide or thiophosgene (B130339). A general method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. nih.govbeilstein-journals.org Reagents such as tosyl chloride or sodium persulfate can be employed to facilitate this decomposition. organic-chemistry.orgrsc.org For instance, a one-pot synthesis of isothiocyanates from primary amines uses carbon disulfide and potassium carbonate in water, followed by the addition of sodium persulfate. rsc.org Another approach utilizes thiophosgene in a biphasic system of dichloromethane (B109758) and saturated aqueous sodium bicarbonate. rsc.org The use of 1,1'-thiocarbonyldiimidazole (B131065) in dichloromethane also provides a route to isothiocyanates from amines. rsc.org
Schiff bases , or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. scispace.comekb.eg This reaction is often catalyzed by an acid or a base and typically involves the removal of water to drive the equilibrium towards the product. scispace.com For example, 3-azabicyclo[3.3.1]nonan-9-amines have been condensed with benzaldehyde and 4-chlorobenzaldehyde (B46862) to form the corresponding Schiff bases. researchgate.net The synthesis of Schiff bases can be carried out under various conditions, including conventional heating, microwave irradiation, or using natural catalysts like citric acid from lemon juice. scispace.comekb.eg
Table 1: General Methods for the Synthesis of Isothiocyanates and Schiff Bases from Amines
| Intermediate | Reagents and Conditions | General Applicability |
|---|
| Isothiocyanate | 1. Amine, CS₂, Base (e.g., K₂CO₃), then Desulfurylating agent (e.g., Na₂S₂O₈) in water. beilstein-journals.orgrsc.org 2. Amine, Thiophosgene, Base (e.g., NaHCO₃) in a biphasic system. nih.govrsc.org 3. Amine, 1,1'-Thiocarbonyldiimidazole in CH₂Cl₂. rsc.org | Applicable to a wide range of alkyl and aryl amines. beilstein-journals.org Chiral amines can be converted to chiral isothiocyanates. rsc.org | | Schiff Base | 1. Amine, Aldehyde or Ketone, with acid or base catalysis, often with removal of water. scispace.comekb.eg 2. Condensation under microwave irradiation or with natural catalysts. scispace.comresearchgate.net | Broadly applicable to primary aliphatic and aromatic amines and various carbonyl compounds. scispace.com |
Selective Oxidation and Reduction of Ketone Intermediates
The 1-azabicyclo[3.3.1]nonane framework can incorporate a ketone functionality, often at the C-5 position, which serves as a key intermediate for introducing further structural diversity. The selective oxidation of corresponding alcohols or the selective reduction of these ketones provides access to a range of stereoisomers and functionalized derivatives.
Selective Oxidation of alcohol precursors to form ketone intermediates is a fundamental transformation. For instance, Swern oxidation has been utilized to convert hydroxyketones into the corresponding keto aldehydes, which are then used to synthesize 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones. mdpi.com Aerobic oxidation using catalysts like a combination of Fe(NO₃)₃·9H₂O and 9-azabicyclo[3.3.1]nonan-N-oxyl (ABNO) can efficiently oxidize primary and secondary alcohols to aldehydes and ketones. organic-chemistry.org
Selective Reduction of ketone intermediates, such as 9-azabicyclo[3.3.1]nonan-3-one derivatives, is crucial for controlling the stereochemistry of the resulting alcohol. Common reducing agents like sodium borohydride (NaBH₄) in methanol (B129727) have been used to reduce 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to the corresponding endo-alcohol. google.comgoogle.com The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, yielding either the endo or exo alcohol. For example, the reduction of 9-azabicyclo[3.3.1]nonan-3-one can be controlled to produce specific stereoisomers. google.com
Table 2: Reagents for Selective Oxidation and Reduction of Ketone Intermediates in Azabicyclo[3.3.1]nonane Systems
| Transformation | Reagent/Catalyst System | Substrate Example | Product Example |
|---|---|---|---|
| Oxidation | Swern Oxidation | Hydroxyketone | Keto aldehyde |
| Oxidation | Fe(NO₃)₃·9H₂O / ABNO, air | Secondary alcohol | Ketone |
| Reduction | Sodium Borohydride (NaBH₄) in Methanol | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one google.com | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol google.com |
| Reduction | Ruthenium catalyst | 9-Azabicyclo[3.3.1]nonan-3-one derivative google.com | endo-9-Azabicyclo[3.3.1]nonan-3-ol derivative google.com |
Considerations of Green Chemistry Principles and Sustainable Synthetic Routes
The development of synthetic routes for this compound and its derivatives is increasingly guided by the principles of green chemistry, aiming for more environmentally benign and sustainable processes.
One key aspect of green chemistry is the use of water as a solvent. An efficient, one-pot synthesis of isothiocyanates from primary amines and carbon disulfide has been developed using water as the solvent and sodium persulfate for desulfurization. rsc.org This method avoids the use of volatile organic solvents and is applicable to a diverse range of amines. rsc.org
The use of microwave irradiation is another green chemistry approach that can accelerate reactions, improve yields, and reduce the use of solvents. researchgate.netnih.gov For example, the synthesis of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones has been achieved with high yields under microwave irradiation without the need for a catalyst. researchgate.net The synthesis of Schiff bases can also be performed under solvent-free conditions using microwave irradiation, which offers advantages in terms of reduced reaction times and easier purification. scispace.com
Table 3: Green Chemistry Approaches in the Synthesis of Azabicyclic Compounds
| Green Chemistry Principle | Application in Synthesis | Example |
|---|---|---|
| Use of Safer Solvents | Water as a solvent for isothiocyanate synthesis. rsc.org | One-pot reaction of amines with CS₂ and Na₂S₂O₈ in water. rsc.org |
| Energy Efficiency | Microwave-assisted synthesis. researchgate.netnih.gov | Catalyst-free synthesis of diazabicyclo[3.3.1]nonan-9-ones under microwave irradiation. researchgate.net |
| Use of Renewable Feedstocks/Catalysts | Natural acids as catalysts. scispace.com | Synthesis of Schiff bases using lemon juice (citric acid) as a catalyst. scispace.com |
| Atom Economy/Process Intensification | One-pot, multi-component reactions. acs.org | Three-component synthesis of 1-azabicyclo[3.1.0]hexane-3-enes in water. acs.org |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for 1-Azabicyclo[3.3.1]nonane Derivatives
A combination of powerful analytical techniques is employed to unravel the intricate structural details of 1-azabicyclo[3.3.1]nonane derivatives. These methods provide invaluable insights into the connectivity of atoms, their spatial arrangement, and the subtle electronic environments within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 1-azabicyclo[3.3.1]nonane derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information for unambiguous structural assignment. researchgate.net
In ¹H NMR spectra, the chemical shifts and coupling constants of the protons are highly sensitive to their stereochemical environment. For instance, in 3,7-diazabicyclo[3.3.1]nonane derivatives, which share the same bicyclic core, the presence of a doublet of doublets for equatorial protons at specific carbons with large geminal and vicinal coupling constants is indicative of a "chair-chair" conformation for both piperidine (B6355638) rings. semanticscholar.org Dynamic ¹H NMR studies have also been instrumental in determining the energy barriers for conformational changes, such as N-CO bond rotation in N-acyl derivatives. niscpr.res.in
¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. The chemical shifts of the carbon atoms are influenced by their hybridization, substitution pattern, and steric interactions. In conjunction with two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HETCOR (Heteronuclear Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), a complete and unambiguous assignment of all proton and carbon signals can be achieved. researchgate.netresearchgate.net These techniques reveal the connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.
Table 1: Representative NMR Data for 1-Azabicyclo[3.3.1]nonane Derivatives
| Compound/Derivative | Nucleus | Key Chemical Shifts (ppm) or Coupling Constants (Hz) | Inferred Structural Feature |
| 3,7-diazabicyclo[3.3.1]nonane derivatives | ¹H | Doublet of doublets for equatorial protons at C2, C4, C6, C8 with large geminal (10.5-11 Hz) and vicinal (3.0-6.0 Hz) constants | Chair-chair conformation of both piperidine rings semanticscholar.org |
| N-chloroacetyl and N-benzoyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonanes | ¹H, ¹³C | Analysis of chemical shifts and coupling constants | Twin-chair conformations with slight flattening at the nitrogen end niscpr.res.in |
| N-ethoxycarbonyl-r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane | Dynamic ¹H | Energy barrier for N-CO rotation determined to be 50.8 kJ mol⁻¹ | Flattened twin-chair conformation niscpr.res.in |
This table is for illustrative purposes and the exact values can vary depending on the specific substituents and experimental conditions.
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of molecules in the solid state. This technique has been extensively used to study the geometry of the bicyclo[3.3.1]nonane ring system and its derivatives, confirming the conformations suggested by spectroscopic methods and revealing subtle structural details. researchgate.net
Table 2: Selected Crystallographic Data for Bicyclo[3.3.1]nonane Derivatives
| Compound | Conformation | Key Crystallographic Findings |
| 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one | Boat-chair | Bridgehead amide is appreciably distorted from planarity. rsc.org |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-boat | Sulfur atom is in the boat portion of the bicyclic ring. nih.gov |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate | Chair-chair | Confirms the preference for a chair-chair conformation in the salt. nih.gov |
| 2,2,4,4-Tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Boat-chair | Nitrogen-containing ring is in a boat and the sulfur-containing ring is in a chair conformation. tandfonline.com |
This table presents a summary of findings from different studies and is not an exhaustive list.
Conformational Preferences of the 1-Azabicyclo[3.3.1]nonane System
The 1-azabicyclo[3.3.1]nonane system is conformationally flexible, and its preferred shape is a delicate balance of various steric and electronic interactions. Understanding these preferences is key to predicting the molecule's behavior.
The two primary conformations available to the 1-azabicyclo[3.3.1]nonane ring system are the twin-chair (or chair-chair) and the boat-chair conformations. niscpr.res.inacs.org In the chair-chair conformation, both six-membered rings adopt a chair-like shape. This conformation is generally considered to be the most stable for the parent bicyclo[3.3.1]nonane due to the minimization of angle and torsional strain. nih.gov
However, the presence of substituents can shift the equilibrium towards the boat-chair conformation. nih.gov In this arrangement, one of the six-membered rings is in a chair conformation while the other adopts a boat conformation. This can be favored to alleviate steric clashes between substituents that would be present in the chair-chair form. nih.gov For example, in some 3-thia-7-azabicyclo[3.3.1]nonane derivatives, the boat-chair conformer is observed in the solid state. nih.gov Molecular mechanics calculations on 5-methyl-1-azabicyclo[3.3.1]nonan-2-one indicated that the boat-chair conformation is more stable than the twin-boat conformation. rsc.org
The introduction of substituents onto the 1-azabicyclo[3.3.1]nonane skeleton can have a profound impact on its conformational dynamics and the energy barrier to ring flipping. The size, stereochemistry, and electronic nature of the substituents all play a role.
Bulky substituents can significantly influence the conformational equilibrium. For instance, the introduction of bulky groups can favor a particular conformation to minimize steric hindrance. rsc.org In some cases, the steric repulsion between substituents can lead to a flattening of one or both of the rings in the chair-chair conformation. niscpr.res.in
The basicity of the nitrogen atoms in diazabicyclo[3.3.1]nonane systems is also affected by substituents, which in turn can influence conformational preferences, especially upon protonation. nih.gov The presence of electron-withdrawing groups attached to the nitrogen, such as a nitroso group, can lead to a significant deviation from planarity of the nitrosamino system due to steric interactions with neighboring substituents. acs.org
When aromatic rings are introduced as substituents on the 1-azabicyclo[3.3.1]nonane framework, their orientation relative to the bicyclic system becomes an important structural feature. The preferred orientation is often a compromise between maximizing favorable intramolecular interactions and minimizing steric clashes.
In N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes, the barriers to the rotation of the aryl groups have been studied. Different rotational barriers were observed for the aryl groups oriented syn and anti to the nitroso oxygen, highlighting the influence of the substituent on the nitrogen. acs.org Intramolecular hydrogen bonding can also play a crucial role in dictating the conformation. For example, in certain hydroxy-substituted derivatives, an intramolecular hydrogen bond between a hydroxyl group and the nitrogen atom can stabilize a boat-chair conformation. researchgate.net
Computational and Theoretical Investigations in Structural Chemistry
Computational chemistry serves as a powerful tool for investigating the structural nuances of bicyclic systems like 1-Azabicyclo[3.3.1]nonan-5-amine. Theoretical calculations provide insights into molecular geometries, conformational energies, and stereochemical relationships that can be difficult to determine through experimental methods alone.
Molecular Mechanics (MM) and Quantum Chemical Calculations for Conformational Stability
The conformational landscape of the 1-azabicyclo[3.3.1]nonane framework is complex, with several possible arrangements for its two fused rings. The principal conformations considered are the twin-chair, chair-boat, and twin-boat forms. Molecular mechanics (MM) and quantum chemical calculations have been instrumental in determining the relative stability of these conformers for various derivatives.
Studies on closely related compounds, such as 5-substituted-1-azabicyclo[3.3.1]nonan-2-ones, provide significant insight. Molecular mechanics calculations performed on 5-methyl-1-azabicyclo[3.3.1]nonan-2-one indicated that the boat-chair conformation is more stable than the twin-boat conformation by approximately 4.0 kJ/mol. rsc.org However, the introduction of other substituents can shift this preference. For instance, an endo methyl group at the C7 position was found to favor the twin-boat conformation. rsc.org For the parent bicyclo[3.3.1]nonan-9-one, ab initio and density functional theory (DFT) calculations have shown the energy difference between the twin-chair and boat-chair conformations to be very small, around 1 kcal/mol, with an inversion barrier of about 6 kcal/mol. researchgate.net
In the case of 1-azabicyclo[3.3.1]nonan-2-one derivatives, the presence of the lactam bridgehead significantly influences conformational stability. Quantum chemical calculations have revealed that amide bond inversion does not occur directly in a double-chair conformation but necessitates a transformation to a chair-boat form, which presents a lower energy barrier. researchgate.net For this compound, it is anticipated that the piperidine ring containing the nitrogen bridgehead (N1) would preferentially adopt a chair conformation, while the cyclohexane (B81311) ring bearing the C5-amine group could exist in either a chair or a boat form, leading to a dynamic equilibrium between chair-chair and chair-boat structures. The precise stability would be influenced by transannular interactions and the orientation of the amine substituent.
| Compound | Method | More Stable Conformer | Energy Difference (kJ/mol) | Reference |
|---|---|---|---|---|
| 5-methyl-1-azabicyclo[3.3.1]nonan-2-one | Molecular Mechanics | Boat-Chair | 4.0 | rsc.org |
| 7-endo-methyl-5-methyl-1-azabicyclo[3.3.1]nonan-2-one | Molecular Mechanics | Twin-Boat | 5.2 | rsc.org |
| Bicyclo[3.3.1]nonan-9-one | DFT/ab initio | Twin-Chair | ~4.18 (1 kcal/mol) | researchgate.net |
Stereochemical Assignment through Advanced Computational Modeling
Advanced computational modeling, particularly DFT, is crucial for the definitive assignment of stereochemistry in complex molecules like this compound. Such models are often used in conjunction with experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy.
In the context of this compound, computational modeling would be essential to assign the stereochemistry at C5 and to understand the conformational preference of the amine group (axial vs. equatorial). By calculating the energies of the different diastereomers and their corresponding NMR parameters, a confident stereochemical assignment can be achieved. This approach was successfully used to elucidate the structure of various 3-azabicyclo[3.3.1]nonane derivatives, which were shown to adopt a preferred flattened chair-chair conformation. researchgate.net
Application of Isotopic Labeling for Detailed Structural Elucidation
Isotopic labeling is a powerful technique for tracing metabolic pathways and elucidating reaction mechanisms, and it can also be applied to aid in detailed structural elucidation, primarily through NMR spectroscopy. While specific studies employing isotopic labeling for the structural elucidation of this compound are not prominently documented in the surveyed literature, the general applicability of this method is well-established.
Patents covering various 9-azabicyclo[3.3.1]nonane derivatives mention the potential for creating isotopically labeled versions of these compounds, for example, with ²H, ³H, ¹³C, ¹⁴C, or ¹⁸F. google.com While the intended use in this context is often for diagnostic imaging or as radio tracers, the same labeled compounds can be invaluable for structural analysis. google.com For instance, selective ¹³C enrichment at a specific carbon atom would dramatically enhance its signal in a ¹³C NMR spectrum, helping to confirm its assignment. Similarly, deuterium (B1214612) labeling can simplify complex ¹H NMR spectra and can be used to probe specific proton environments and couplings. The kinetic isotope effect, determined using deuterium-labeled compounds, can also provide indirect structural information by shedding light on the transition states of formation reactions. aalto.fi
Chemical Reactivity and Mechanistic Investigations of 1 Azabicyclo 3.3.1 Nonan 5 Amine
Reactivity Profile of the Bridgehead Nitrogen and Amine Functional Group
The reactivity of 1-azabicyclo[3.3.1]nonan-5-amine is characterized by the nucleophilic and basic nature of its nitrogen atoms. The spatial arrangement of the bicyclic framework influences the accessibility and reactivity of both the bridgehead nitrogen and the exocyclic amine group.
The primary amine group at the C5 position of this compound is a key site for nucleophilic reactions. This moiety can readily participate in reactions such as alkylation and acylation. For instance, the free amine can be liberated from its salt form under mild basic conditions to react with various electrophiles. The nucleophilicity of the amine allows for the synthesis of a variety of derivatives.
One notable example of its nucleophilic character is the reaction with substituted anilines. For instance, N-(1-azabicyclo[3.3.1]nonan-5-yl)-3-cyanoaniline and its 2-(trifluoromethyl)aniline (B126271) congener have been synthesized from 5-amino-1-azabicyclo[3.3.1]nonane. pharm.or.jp These reactions highlight the ability of the 5-amino group to act as a nucleophile in substitution reactions. The general reactivity of the amine group allows for its participation in the formation of new carbon-nitrogen bonds, which is a fundamental transformation in organic synthesis.
Derivatives of the parent 1-azabicyclo[3.3.1]nonane can also be synthesized through various substitution reactions, indicating the versatility of this scaffold in generating a library of compounds with diverse functionalities.
The presence of two nitrogen atoms, the bridgehead nitrogen and the C5-amine, makes this compound a basic compound capable of forming salts with acids. The dihydrochloride (B599025) salt is a common form of this compound, which enhances its stability and solubility in certain solvents. The formation of such salts is a clear indication of the basic character of the amine functionalities.
The acid-base properties of this compound are fundamental to its handling and reactivity. For instance, in synthetic procedures, the pH of the reaction medium is often adjusted to either protect or deprotect the amine groups for subsequent reactions. google.com
Intramolecular Rearrangements and Cyclizations within the Azabicyclo[3.3.1]nonane Framework
The rigid yet strained azabicyclo[3.3.1]nonane skeleton can undergo various intramolecular rearrangements and cyclizations, often leading to the formation of new and complex molecular architectures. While specific examples involving the 5-amino derivative are not extensively documented, studies on related azabicyclo[3.3.1]nonane systems provide insight into the types of transformations this framework can undergo.
For instance, certain 3-azabicyclo[3.3.1]nonane derivatives have been shown to undergo an unprecedented stereospecific skeletal cleavage under photochemical conditions, resulting in a novel heterotricyclic skeleton. rsc.org This suggests that the introduction of energy, such as light, can induce significant rearrangements within the bicyclic system.
Furthermore, ring expansion reactions have been reported in the synthesis of the 1-azabicyclo[3.3.1]nonane core. For example, 5-trichloromethyl- or 5-dichloromethyl-1-azabicyclo[3.3.0]octanes can undergo ring expansion to yield dichloro- and chloro-1-azabicyclo[3.3.1]nonanes, respectively. pharm.or.jp This type of rearrangement is a powerful tool for constructing the azabicyclo[3.3.1]nonane framework from smaller ring systems.
The Beckmann rearrangement of oximes derived from bicyclo[3.3.1]nonane has also been studied, leading to the formation of lactams. The course of the rearrangement can be influenced by neighboring functional groups, which can participate in the reaction to yield different products. core.ac.uk These studies on related systems suggest that the 5-amino group in this compound could potentially influence or participate in such intramolecular transformations.
Catalytic Transformations Involving 1-Azabicyclo[3.3.1]nonane Derivatives
Derivatives of 1-azabicyclo[3.3.1]nonane have emerged as effective catalysts and building blocks in various catalytic transformations, particularly in the field of organocatalysis. While the direct catalytic application of this compound is not widely reported, related structures have shown significant catalytic activity.
A notable application is the use of 9-azabicyclo[3.3.1]nonan-N-oxyl (ABNO) and its derivatives as highly active organocatalysts for the aerobic oxidation of alcohols and amines. rhhz.net These catalysts have been employed in the synthesis of imines through the oxidative coupling of alcohols and amines, offering a green and efficient method. rhhz.net
Furthermore, the azabicyclo[3.3.1]nonane scaffold is a key feature in various organocatalysts used in asymmetric synthesis. For example, enantioselective cascade processes have been developed to construct azabicyclo[3.3.1]nonane systems, which are present in numerous bioactive natural products. thieme-connect.comthieme-connect.com These catalytic methods often provide high yields and excellent stereoselectivity. The synthesis of enantioenriched 2-azabicyclo[3.3.1]nonane derivatives has been achieved through the organocatalytic intramolecular Michael addition of prochiral cyclohexanones. nih.gov
These examples demonstrate the potential of the azabicyclo[3.3.1]nonane framework in catalysis. The presence of the amine group in this compound suggests its potential use as a basic catalyst or as a precursor for the synthesis of more complex organocatalysts.
Elucidation of Reaction Mechanisms for Complex Synthesis Pathways
The synthesis of the 1-azabicyclo[3.3.1]nonane skeleton often involves complex reaction pathways, and understanding the underlying mechanisms is crucial for optimizing these syntheses. Various mechanistic studies have been conducted on the formation of this bicyclic system.
One common approach to constructing the azabicyclo[3.3.1]nonane framework is through intramolecular cyclization reactions. For example, the intramolecular N-alkylation of appropriately substituted piperidines is a well-known method. nih.gov The mechanism of these reactions typically involves the formation of a nitrogen-centered nucleophile that attacks an electrophilic carbon center within the same molecule to close the second ring.
Tandem reactions, where multiple bond-forming events occur in a single pot, are also employed for the synthesis of azabicyclo[3.3.1]nonanes. An amine-mediated tandem conjugative isomerization-bridging Michael addition has been developed for the concise synthesis of these scaffolds. researchgate.net The proposed mechanism for such reactions often involves the formation of enamine or iminium ion intermediates that trigger a cascade of reactions to form the bicyclic product.
The synthesis of 1-azabicyclo[3.3.1]nonan-2-one, a related derivative, has been achieved through various methods, including the intramolecular condensation of cyano esters. nih.gov Mechanistic investigations of these reactions have provided insights into the factors that control the efficiency and stereoselectivity of the cyclization process. For instance, organocatalytic approaches to synthesize this lactam involve a bifunctional thiourea (B124793) catalyst that promotes a Michael addition followed by an intramolecular nitro-Mannich reaction, with the catalyst playing a key role in controlling the stereochemical outcome.
A plausible mechanism for the formation of pentaazabicyclo[3.3.1]nonane derivatives involves a tandem Mannich-type reaction, showcasing the complexity of the reactions that can lead to this bicyclic core. nih.gov These mechanistic studies are essential for the rational design of synthetic routes to new and functionalized 1-azabicyclo[3.3.1]nonane derivatives.
1 Azabicyclo 3.3.1 Nonan 5 Amine As a Versatile Synthetic Scaffold
Role in the Construction of Complex Organic Molecules
The 1-azabicyclo[3.3.1]nonane scaffold is a privileged structure found in numerous bioactive natural products. nih.gov This framework is instrumental in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. For instance, derivatives of 1-azabicyclo[3.3.1]nonane have been investigated for the treatment of psychotic and neurodegenerative disorders. nih.gov The inherent structural rigidity and defined stereochemistry of the scaffold allow for precise control over the spatial arrangement of functional groups, a critical factor in designing molecules that can effectively interact with biological targets.
Recent research has highlighted the use of appropriately modified bicyclo[3.3.1]nonane units as precursors for accessing more intricate synthetic and natural products. rsc.org Indole (B1671886) alkaloids that incorporate the azabicyclo[3.3.1]nonane architecture have shown promise as anticancer, antimalarial, and anti-inflammatory agents. rsc.org The strategic incorporation of the 1-azabicyclo[3.3.1]nonan-5-amine moiety can lead to novel compounds with enhanced biological activity.
Strategies for Scaffold Modification and Diversification
The chemical versatility of this compound allows for a variety of modifications to its core structure. These modifications can be broadly categorized into reactions involving the amine group and alterations to the bicyclic framework itself.
N-Substitution: The primary amine at the 5-position is a key handle for diversification. It can readily undergo reactions such as acylation, alkylation, and arylation to introduce a wide range of substituents. For example, a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated for their affinity for sigma receptors. researchgate.net
Framework Modification: The bicyclic core can be modified through various synthetic strategies. These include cycloaddition reactions, ring-expansion or contraction sequences, and functionalization of the bridgehead positions. rsc.org For instance, the synthesis of C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones has been reported, starting from 2,5-disubstituted pyridines. acs.org
| Modification Strategy | Reagents/Conditions | Resulting Structure | Reference |
| N-Acylation | Acid chlorides, anhydrides | Amides | researchgate.net |
| N-Alkylation | Alkyl halides, reductive amination | Secondary/tertiary amines | nih.gov |
| Framework Functionalization | Catalytic reduction, Dieckmann cyclization | Substituted bicyclic systems | acs.org |
| Cycloaddition Reactions | Nitrile oxides, allenes | Fused heterocyclic systems | rsc.org |
These strategies enable the generation of large libraries of diverse compounds based on the 1-azabicyclo[3.3.1]nonane scaffold, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.
Precursor in the Synthesis of Structurally Diverse Nitrogen Heterocycles
The 1-azabicyclo[3.3.1]nonane ring system is a valuable precursor for the synthesis of a wide array of other nitrogen-containing heterocycles. The inherent strain and reactivity of the bridged system can be harnessed to drive transformations leading to novel ring systems.
One common approach involves ring-opening reactions, where cleavage of one of the C-N bonds in the bicyclic system leads to the formation of functionalized monocyclic or macrocyclic structures. Another strategy involves intramolecular cyclization reactions, where substituents on the 1-azabicyclo[3.3.1]nonane core react to form additional rings, leading to polycyclic systems. For example, the intramolecular condensation of a cyano diester has been used to synthesize 1-azabicyclo[3.3.1]nonan-2-one, a key intermediate that can be further elaborated. nih.gov
The synthesis of various azabicyclo[3.3.1]nonane derivatives, including those with additional heteroatoms, has been extensively studied. For example, 3-azabicyclo[3.3.1]nonanes and 3,7-diazabicyclo[3.3.1]nonanes have been prepared through Mannich reactions. chemijournal.com These modified scaffolds serve as building blocks for even more complex heterocyclic structures.
Application as a Model System for Fundamental Organic Reactions
The rigid and well-defined conformation of the 1-azabicyclo[3.3.1]nonane system makes it an excellent model for studying fundamental concepts in organic chemistry, such as reaction mechanisms and stereochemistry. acs.org The fixed spatial relationship between different parts of the molecule allows for a clearer understanding of how steric and electronic effects influence reactivity.
For example, the stereochemical outcomes of reactions involving the 1-azabicyclo[3.3.1]nonane scaffold can provide insights into the transition state geometries and the factors that control facial selectivity. The study of Michael reactions of piperidine (B6355638) derivatives to form 3-azabicyclo[3.3.1]nonanes has shed light on the stereochemical aspects of these transformations. researchgate.net
Furthermore, the unique electronic properties arising from the interaction of the nitrogen lone pair with the bicyclic framework can be investigated through spectroscopic and computational methods. These studies contribute to a deeper understanding of concepts like through-bond and through-space interactions.
Future Directions in 1 Azabicyclo 3.3.1 Nonan 5 Amine Research
Development of Novel and Highly Efficient Synthetic Routes
The construction of the 1-azabicyclo[3.3.1]nonane core remains a central theme of research. While classical methods such as the Dieckmann condensation have proven effective, future efforts will likely concentrate on catalytic and asymmetric strategies that offer greater efficiency, stereocontrol, and scalability. researchgate.netnih.gov
Key areas for future development include:
Catalytic Asymmetric Synthesis : There is a growing need for methods that can produce enantiomerically pure azabicyclo[3.3.1]nonane derivatives. Recent advancements in organocatalysis, such as the use of chiral phosphonium (B103445) salts or bifunctional catalysts, have shown promise in constructing related N-bridged ring systems with high stereoselectivity. researchgate.netresearchgate.net Future work will likely adapt these metal-free relay catalysis approaches to target the specific 1-azabicyclo[3.3.1]nonan-5-amine framework.
Tandem and Cascade Reactions : One-pot reactions that form multiple bonds in a single operation, such as tandem Michael addition-Claisen condensation or Michael addition-intramolecular aldolization cascades, represent a highly efficient strategy. rsc.org The development of an amine-mediated tandem conjugative isomerization-bridging Michael addition provides a concise pathway to densely functionalized 1-azabicyclo[3.3.1]nonanes and is a promising avenue for further exploration. researchgate.net
Radical Cyclizations : Radical-based strategies, which have been relatively unexplored for this ring system, offer a novel disconnection approach. rsc.org The use of mediators like samarium(II) iodide (SmI₂) has been shown to effectively enable the desired ring closure to form indole-fused azabicyclo[3.3.1]nonane frameworks, a technique that could be adapted for the synthesis of other derivatives. rsc.org
Modern Synthetic Technologies : The application of microwave irradiation and ultrasound has been shown to facilitate the synthesis of related polyazabicyclo[3.3.1]nonane systems, suggesting that these energy sources could be used to accelerate reactions and improve yields for the 1-azabicyclo[3.3.1]nonane core. mdpi.com Furthermore, transitioning from batch to flow chemistry could offer significant advantages for process optimization and large-scale production.
Advanced Spectroscopic and Computational Techniques for Comprehensive Structural Elucidation
A complete understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is critical for designing new materials and therapeutic agents. Future research will increasingly rely on a synergistic combination of advanced analytical and computational methods.
Advanced NMR Spectroscopy : While standard ¹H and ¹³C NMR are routine, more advanced multi-dimensional NMR techniques are essential for unambiguously assigning the stereochemistry, particularly for complex derivatives with multiple stereocenters. semanticscholar.orgnih.gov Diagnostic signals in ¹³C NMR have been used to assign the orientation of substituents, a practice that will continue to be vital. nih.gov Variable-temperature NMR studies can also provide insight into conformational flexibility.
X-ray Crystallography : Single-crystal X-ray diffraction remains the definitive method for determining solid-state structure and absolute stereochemistry. nih.govnih.gov It provides crucial data on bond lengths, angles, and intermolecular interactions, which are invaluable for validating computational models and understanding crystal packing. nih.gov
Computational Modeling : Quantum chemical calculations, particularly Density Functional Theory (DFT), are becoming indispensable tools. nih.gov DFT can be used to predict stable conformations, analyze electronic properties, and calculate NMR chemical shifts, which aids in the interpretation of experimental spectra. nih.govmdpi.com Computational studies can also elucidate reaction mechanisms and transition states, guiding the optimization of synthetic routes. The integration of computational predictions with experimental validation, such as through the ICReDD framework, represents a powerful future direction.
Exploration of Unprecedented Reactivity and Transformation Pathways
The chemical reactivity of the 1-azabicyclo[3.3.1]nonane scaffold is largely dictated by the nitrogen bridgehead and the functional groups appended to the carbocyclic rings. While standard transformations such as oxidation, reduction, and substitution have been documented, there is significant scope for discovering novel reactions.
Future research in this area will likely focus on:
Transannular Reactions : The unique proximity of atoms across the bicyclic ring system can facilitate transannular reactions, or cross-ring cyclizations. oregonstate.edu Investigating these pathways could lead to the formation of novel and complex polycyclic architectures from relatively simple 1-azabicyclo[3.3.1]nonane precursors.
Carbocationic Rearrangements : The treatment of related azabicyclo-nonene systems with strong acids has been shown to induce carbocationic intramolecular cyclizations accompanied by Wagner-Meerwein rearrangements. researchgate.net Exploring such reactivity with derivatives of this compound could provide access to new, rearranged skeletal structures.
Functionalization of Bridgehead Positions : While challenging, the selective functionalization of the bridgehead C-5 position is of great interest. Developing new methodologies to introduce diverse substituents at this position would significantly expand the chemical space accessible from the 1-azabicyclo[3.3.1]nonane framework.
Design and Synthesis of Novel Scaffolds Based on the Azabicyclo[3.3.1]nonane Framework
The rigid, V-shaped conformation of the azabicyclo[3.3.1]nonane core makes it an excellent starting point for the design of new molecular scaffolds with precisely controlled three-dimensional geometries. This feature is particularly attractive for applications in drug discovery and supramolecular chemistry.
Future directions in scaffold design include:
Bioactive Molecules : The azabicyclo[3.3.1]nonane architecture is a common motif in biologically significant indole (B1671886) alkaloids and is used to create ligands for various receptors. rsc.orgrsc.org The framework can be used to develop novel antagonists for muscarinic receptors or as a platform for creating pseudo-natural products for structure-activity relationship studies. nih.govresearchgate.netnih.gov
Supramolecular Chemistry : By fusing the bicyclic core with heteroaromatic rings containing hydrogen-bonding modules, it is possible to create pre-programmed synthons for the construction of larger, self-assembled structures like molecular tubes. The inherent chirality of the framework can be exploited to build complex C2-symmetric supramolecular assemblies.
Complex Fused Ring Systems : The 1-azabicyclo[3.3.1]nonane core can serve as a key building block for the synthesis of more complex, polycyclic natural products. rsc.org Modular approaches that allow for the attachment of various functionalities to the core scaffold will enable the synthesis of diverse libraries of compounds for biological screening. rsc.org
Compound Index
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
